3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-Allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4(3H)-one core, an allyl group, a mercapto group, and a 5-methylfuran-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4(3H)-one core. This can be achieved through a cyclization reaction of appropriate precursors, such as thiophene derivatives and pyrimidin-4(3H)-one derivatives. The allyl group and mercapto group are then introduced through subsequent reactions, often involving nucleophilic substitution or addition reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Addition reactions may involve organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has shown potential as a bioactive molecule. It may be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound has been investigated for its medicinal properties, including potential antiviral, anti-inflammatory, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
3-Allyl-2-mercapto-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
2-allyl-6-(3-mercapto-5-(3-methylphenyl)-4H-1,2,4-triazol-4-yl)
3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)naphthalen-2-ol
Uniqueness: 3-Allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of functional groups and structural features. This distinctiveness allows for specific interactions and applications that may not be achievable with other similar compounds.
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-3-6-16-13(17)11-9(10-5-4-8(2)18-10)7-20-12(11)15-14(16)19/h3-5,7H,1,6H2,2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCJUFFRQYOWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=S)N3)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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